Guaiacol carbonate
Overview
Description
Synthesis Analysis
- One method involves synthesizing guaiacol from o-methoxyaniline, which requires careful control of reaction conditions to achieve low yields (Liu Xi-mei, 2004).
- Another approach is the methylation of catechol with dimethyl carbonate over alumina loaded with alkali hydroxide, resulting in high selectivity for guaiacol (Yue Fu, T. Baba, Y. Ono, 1998).
Molecular Structure Analysis
Guaiacol carbonate's structure is derived from guaiacol, which itself is a product of the methylation of catechol. The synthesis processes involve various catalysts and reaction conditions that influence the molecular structure and yield of the guaiacol produced.
Chemical Reactions and Properties
- Guaiacol synthesis from catechol and dimethyl sulfate has been shown to give satisfactory results, indicating the versatility of the reactants used in the synthesis process (Ji Wei, 2002).
- The vapor-phase reaction of catechol with dimethyl carbonate over alumina loaded with cesium hydroxide leads to catechol carbonate, with guaiacol as a side product (Yue Fu, T. Baba, Y. Ono, 1999).
Scientific Research Applications
-
- Application Summary : Guaiacol has been used in research to investigate phase equilibrium in mixtures with methane .
- Methods : The study used predictive calculations using the GC-PPC-SAFT (Group Contribution-Polar Perturbed Chain- Statistical Associating Fluid Theory) equation of state and Molecular Simulation using the AUA4 force field .
- Results : The predicted values showed to be consistent with new experimental data. The effect of conformational structure of guaiacol on phase equilibria was detected .
-
- Application Summary : Guaiacol, a natural antioxidant, has been found to exert fungicidal activity against Fusarium graminearum, a fungus that affects wheat crops .
- Methods : The study found that guaiacol inhibits mycelial growth, conidial formation and germination, and deoxynivalenol (DON) biosynthesis in Fusarium graminearum in a dose-dependent manner .
- Results : The median effective concentration (EC 50) value of guaiacol for the standard F. graminearum strain PH-1 was 1.838 mM. Guaiacol strongly inhibited conidial production and germination .
-
Fungicidal Activity Against Fusarium graminearum
- Application Summary : Guaiacol has been found to exert fungicidal activity against Fusarium graminearum, a fungus that affects wheat crops .
- Methods : The study found that guaiacol inhibits mycelial growth, conidial formation and germination, and deoxynivalenol (DON) biosynthesis in Fusarium graminearum in a dose-dependent manner .
- Results : The median effective concentration (EC 50) value of guaiacol for the standard F. graminearum strain PH-1 was 1.838 mM. Guaiacol strongly inhibited conidial production and germination .
-
Catalytic Transformation of Lignin
- Application Summary : Guaiacol can be produced from lignin, a cheap and renewable feedstock .
- Methods : The study discovered that La (OTf) 3 could catalyze the transformation of lignin with guaiacol as the only liquid product .
- Results : In the reaction, La (OTf) 3 catalyzed the hydrolysis of lignin ether linkages to form alkyl-syringol and alkyl-guaiacol, which further underwent decarbonization and demethoxylation to produce guaiacol with a yield of up to 25.5 wt% .
-
- Application Summary : Guaiacol can be produced from the O-methylation of catechol with dimethyl carbonate .
- Methods : The study investigated the O-methylation of catechol with dimethyl carbonate over aluminophosphate (APO) catalysts, using a continuous-flow system .
- Results : The result is the production of guaiacol .
-
Fungicidal Activity Against Fusarium graminearum
- Application Summary : Guaiacol has been found to exert fungicidal activity against Fusarium graminearum, a fungus that affects wheat crops .
- Methods : The study found that guaiacol inhibits mycelial growth, conidial formation and germination, and deoxynivalenol (DON) biosynthesis in Fusarium graminearum in a dose-dependent manner .
- Results : The median effective concentration (EC 50) value of guaiacol for the standard F. graminearum strain PH-1 was 1.838 mM. Guaiacol strongly inhibited conidial production and germination .
-
Catalytic Transformation of Lignin
- Application Summary : Guaiacol can be produced from lignin, a cheap and renewable feedstock .
- Methods : The study discovered that La (OTf) 3 could catalyze the transformation of lignin with guaiacol as the only liquid product .
- Results : In the reaction, La (OTf) 3 catalyzed the hydrolysis of lignin ether linkages to form alkyl-syringol and alkyl-guaiacol, which further underwent decarbonization and demethoxylation to produce guaiacol with a yield of up to 25.5 wt% .
-
- Application Summary : Guaiacol can be produced from the O-methylation of catechol with dimethyl carbonate .
- Methods : The study investigated the O-methylation of catechol with dimethyl carbonate over aluminophosphate (APO) catalysts, using a continuous-flow system .
- Results : The result is the production of guaiacol .
Safety And Hazards
Future Directions
Bio-based polycarbonates, including Guaiacol carbonate, represent a class of superior-performance polymers prepared from sustainable resources with excellent mechanical properties, thermal stability, and optical transparency, which offer promising alternatives to conventional petroleum-based polycarbonates . The development of bio-based PCs could fulfill the requirements of environmentally sustainable and performance-advantaged plastics, with a lower carbon footprint and higher bio-safety .
properties
IUPAC Name |
bis(2-methoxyphenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-17-11-7-3-5-9-13(11)19-15(16)20-14-10-6-4-8-12(14)18-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUJFMPWKPVXLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)OC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046405 | |
Record name | Guaiacol carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guaiacol carbonate | |
CAS RN |
553-17-3 | |
Record name | Phenol, 2-methoxy-, carbonate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaiacol carbonate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GUAIACOL CARBONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | GUAIACOL CARBONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Guaiacol carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-methoxyphenyl) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUAIACOL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q71XPQ6R29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.